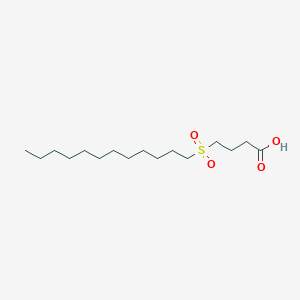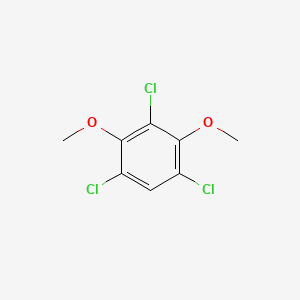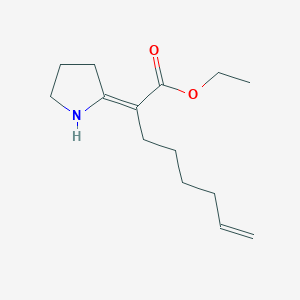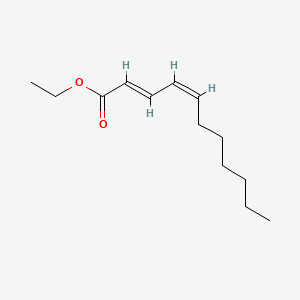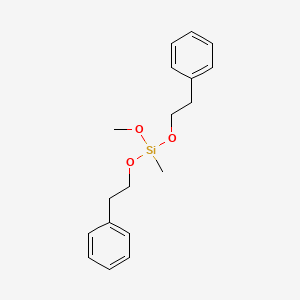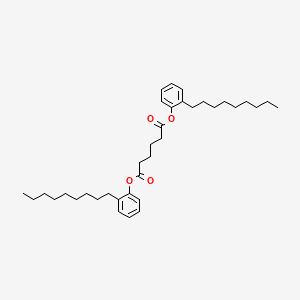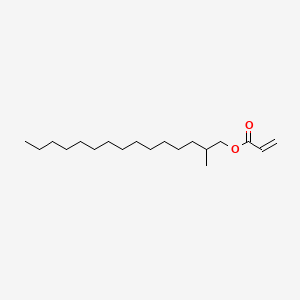
2-Methylpentadecyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpentadecyl acrylate is an organic compound with the molecular formula C19H36O2. It is an ester formed from the reaction of 2-methylpentadecanol and acrylic acid. This compound is part of the acrylate family, which is known for its applications in polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylpentadecyl acrylate can be synthesized through the esterification reaction between 2-methylpentadecanol and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
2-Methylpentadecyl acrylate undergoes several types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in various polymer applications.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methylpentadecanol and acrylic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used to facilitate the reaction.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: 2-Methylpentadecanol and acrylic acid
Transesterification: Various esters depending on the alcohol used
科学的研究の応用
2-Methylpentadecyl acrylate has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: Incorporated into coatings, adhesives, and sealants to enhance performance characteristics.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its biocompatibility.
Industrial Applications: Utilized in the production of high-performance materials for automotive, aerospace, and construction industries.
作用機序
The mechanism of action of 2-methylpentadecyl acrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers exhibit unique physical and chemical properties, making them suitable for various applications. The ester functional group in this compound allows it to participate in various chemical reactions, contributing to its versatility in different fields.
類似化合物との比較
Similar Compounds
- Methyl acrylate
- Ethyl acrylate
- Butyl acrylate
- 2-Ethylhexyl acrylate
Comparison
Compared to other acrylates, 2-methylpentadecyl acrylate has a longer alkyl chain, which imparts unique hydrophobic properties and enhances its performance in specific applications. Its longer chain length also affects the polymerization behavior, resulting in polymers with distinct mechanical and thermal properties.
特性
CAS番号 |
93804-52-5 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
2-methylpentadecyl prop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-18(3)17-21-19(20)5-2/h5,18H,2,4,6-17H2,1,3H3 |
InChIキー |
NSNZZYWLRQPINS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


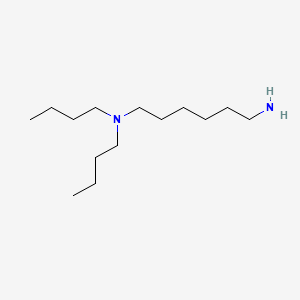
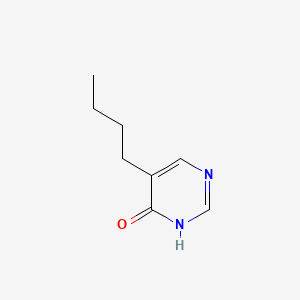
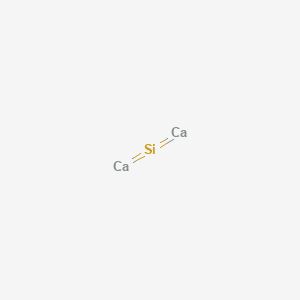

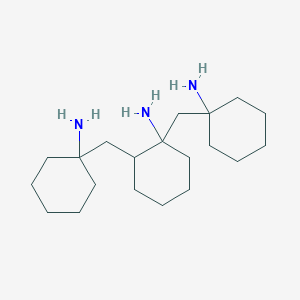
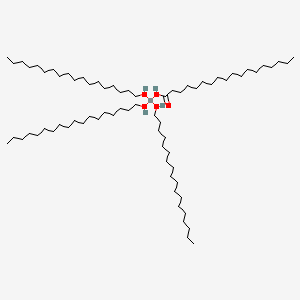
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
